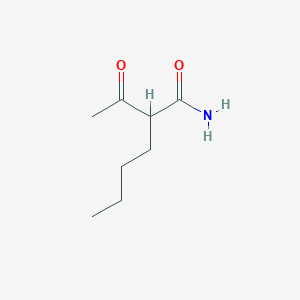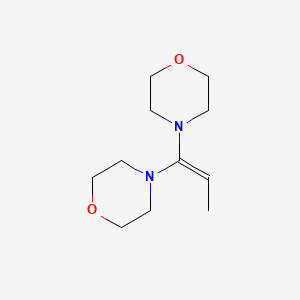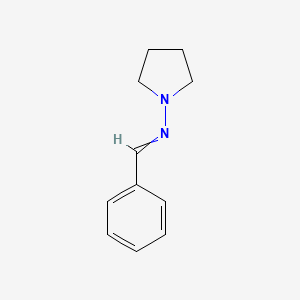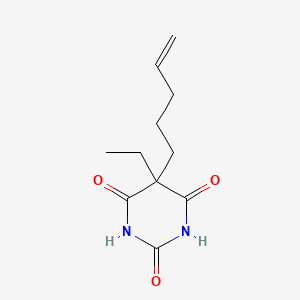
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many important biological molecules, including nucleotides and vitamins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the condensation of urea with β-dicarbonyl compounds. For 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, a possible synthetic route could involve:
Starting Materials: Ethyl acetoacetate, pent-4-en-1-ylamine, and urea.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Pyrimidine derivatives, including 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in nucleic acid analogs and potential as enzyme inhibitors.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as DNA, RNA, and proteins. They can act as enzyme inhibitors, interfering with the normal function of enzymes by mimicking the natural substrates or binding to the active sites.
類似化合物との比較
Similar Compounds
Barbiturates: Similar structure with a pyrimidine ring and known for their sedative effects.
Pyrimidine Nucleotides: Found in DNA and RNA, essential for genetic information storage and transfer.
Uniqueness
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
CAS番号 |
59894-14-3 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
5-ethyl-5-pent-4-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3H,1,4-7H2,2H3,(H2,12,13,14,15,16) |
InChIキー |
XPMUKIHSDTWDIY-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


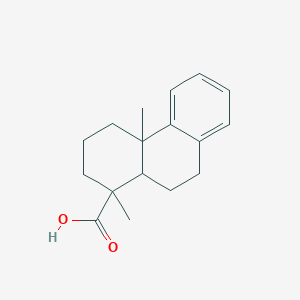
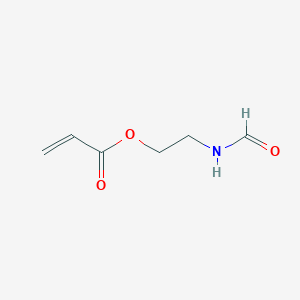
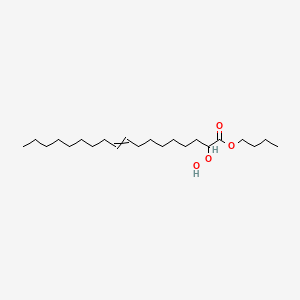

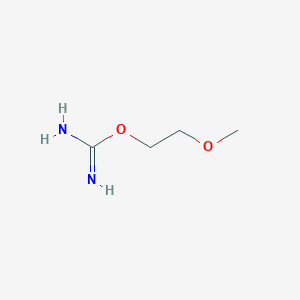
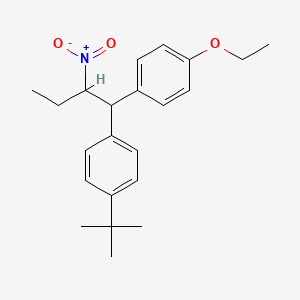
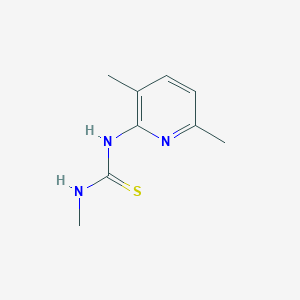
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
